N-allyl-N'-(4-fluorobenzyl)thiourea
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Overview
Description
N-allyl-N’-(4-fluorobenzyl)thiourea is an organic compound with the molecular formula C18H19FN2S This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-fluorobenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-fluorobenzylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-(4-fluorobenzyl)thiourea are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may involve continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and 4-fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-allyl-N’-(4-fluorobenzyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-fluorobenzyl)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the presence of the fluorobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-allylthiourea: Similar in structure but lacks the 4-fluorobenzyl group.
N,N’-diallylthiourea: Contains two allyl groups instead of one allyl and one 4-fluorobenzyl group.
Uniqueness
N-allyl-N’-(4-fluorobenzyl)thiourea is unique due to the presence of both allyl and 4-fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorobenzyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-2-7-13-11(15)14-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLITSKIVWTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367809 |
Source
|
Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61290-92-4 |
Source
|
Record name | Thiourea, N-[(4-fluorophenyl)methyl]-N'-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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